molecular formula C18H15N5OS B2634540 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034477-24-0

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2634540
CAS No.: 2034477-24-0
M. Wt: 349.41
InChI Key: UXXBRBPFNICBMT-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of pyrazine, imidazole, and benzo[b]thiophene moieties within a single molecule provides a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions. One common approach begins with the preparation of pyrazin-2-amine, which is then reacted with 5-bromothiophene-2-carboxylic acid in the presence of a catalyst such as titanium tetrachloride (TiCl4) to form an intermediate compound . This intermediate is further reacted with 1H-imidazole and ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of three different heterocyclic rings, which imparts a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(16-11-13-3-1-2-4-15(13)25-16)22-8-10-23-9-7-21-17(23)14-12-19-5-6-20-14/h1-7,9,11-12H,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXBRBPFNICBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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